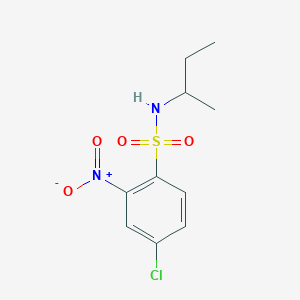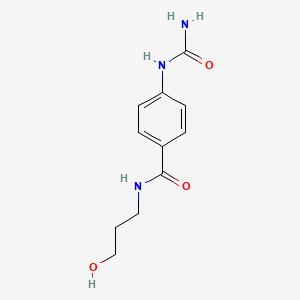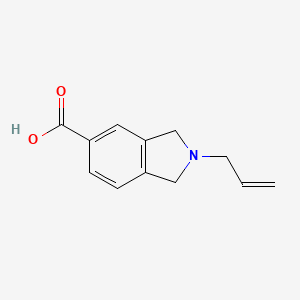
2-Ethyl-5-hydroxypyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-hydroxypyridine-4-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxypyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-5-hydroxy-4-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Ethyl-5-oxo-pyridine-4-carbonitrile.
Reduction: 2-Ethyl-5-hydroxypyridine-4-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-hydroxypyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-hydroxypyridine-4-carbonitrile depends on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to changes in cellular processes. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-5-hydroxypyridine
- 2-Ethyl-4-pyridinecarbonitrile
- 5-Hydroxypyridine-4-carbonitrile
Uniqueness
2-Ethyl-5-hydroxypyridine-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-ethyl-5-hydroxypyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(11)5-10-7/h3,5,11H,2H2,1H3 |
Clave InChI |
SJNRYGDBUCMEOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)



![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)

